4-chloro-N-(4-chlorobenzyl)benzamide
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Overview
Description
4-chloro-N-(4-chlorobenzyl)benzamide is an organic compound with the molecular formula C14H11Cl2NO It is a derivative of benzamide, where the benzamide core is substituted with a 4-chlorobenzyl group and a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-N-(4-chlorobenzyl)benzamide can be synthesized through the direct condensation of 4-chlorobenzoyl chloride and 4-chlorobenzylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorobenzyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzamides or benzyl derivatives.
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzylamine.
Scientific Research Applications
4-chloro-N-(4-chlorobenzyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,4-dichlorobenzyl)benzamide
- 2-chloro-N-(4-chlorobenzyl)benzamide
- 3,4-dichloro-N-(2-chlorobenzyl)benzamide
Uniqueness
4-chloro-N-(4-chlorobenzyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two chlorine atoms on the benzene rings can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C14H11Cl2NO |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18) |
InChI Key |
ZXNZBJZGAQTCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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